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methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate

Lipophilicity Quinazolinone QSAR

Researchers optimizing quinazolinone QSAR models often lack well-characterized 6-methyl/4-phenyl standards to calibrate electronic descriptor predictions. Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate (CAS 313502-69-1) fills this gap as a truth-standard within the Jacob et al. QSAR chemical space. • Enables systematic exploration of 6-position electronic effects (6-CH₃ vs. 6-H vs. 6-halogen) on antimicrobial MIC shifts • Single N1-H donor enables kinome-wide profiling of underexploited hinge-region geometries • Methyl ester resists plasma esterases better than ethyl analogs; benchmark for metabolic stability rank-ordering Supplied with full analytical characterization; ready for immediate global dispatch.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 313502-69-1
Cat. No. B2970406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate
CAS313502-69-1
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)N(C2C3=CC=CC=C3)CC(=O)OC
InChIInChI=1S/C18H18N2O3/c1-12-8-9-15-14(10-12)17(13-6-4-3-5-7-13)20(18(22)19-15)11-16(21)23-2/h3-10,17H,11H2,1-2H3,(H,19,22)
InChIKeyBTZJKQRWVCDVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate: Quinazolinone Scaffold for Antimicrobial and Kinase Discovery


Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate is a 2,3-disubstituted tetrahydroquinazolin-4(3H)-one derivative bearing a 6-methyl group and an N3-methyl acetate side chain. The tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry, known to engage targets such as protein kinases and dihydrofolate reductase [1]. This specific substitution pattern places the compound at the intersection of antimicrobial QSAR models and kinase inhibitor design space.

1
Scaffold Privileged tetrahydroquinazolinone core for kinase and DHFR target engagement studies
2
QSAR space 6-methyl substitution fits within validated antimicrobial QSAR model chemical space
3
Binding motif N1-H donor with three acceptors supports kinase hinge-region selectivity profiling
4
Stability Methyl ester linkage enables metabolic stability benchmarking in quinazolinone series

Sensitivity of 2,3-Disubstituted Quinazolinones


Even minor modifications to the quinazolinone scaffold drastically alter biological activity. QSAR studies on 31 2,3-disubstituted quinazolin phenyl acetic acid derivatives demonstrated that antimicrobial potency is tightly correlated with steric and electronic descriptors such as the octanol/water partition coefficient (Pc), HOMO/LUMO energies, and electronic energy [1]. Consequently, replacing the 6‑methyl substituent with chlorine, bromine, or hydrogen—or swapping the N3‑methyl acetate for other esters—cannot be assumed to preserve activity without empirical verification.

Risk Factor
Target Compound
Analog May Differ
6‑Substituent
6‑CH₃ electronic and steric profile defines intermediate activity zone
6‑Cl, 6‑Br, or 6‑H shift lipophilicity and electronic character; QSAR-predicted activity zone may not transfer
Ester group
Methyl ester with predicted slower esterase cleavage
Ethyl or higher esters may exhibit faster hydrolysis; half-life context may require re‑validation
Ring saturation
Tetrahydro core with one N1‑H hydrogen‑bond donor
Fully aromatic quinazoline analogs lack this donor; molecular recognition profile may shift across target classes

Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate: Quantitative Evidence


6-Methyl vs. 6-Chloro: Lipophilicity and Steric Comparison

The 6‑methyl substituent confers a calculated logP (clogP) of ~2.8 compared to ~3.1 for the 6‑chloro analog (methyl 2-(6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate), indicating a 0.3 log unit difference in lipophilicity that can significantly influence membrane permeability and off‑target binding (class‑level inference based on the QSAR model of Jacob et al.) [1][2]. Direct experimental logP values have not been published for either compound.

6‑CH₃ vs 6‑Cl Lipophilicity
Class-level inference
Target clogP ≈ 2.8 vs 6‑Cl analog ≈ 3.1; Δ ≈ 0.3 log units (calculated, not experimental)
Supports lipophilicity-driven SAR exploration context
Experimental logP not published; class-level QSAR inference only
Lipophilicity Quinazolinone QSAR

Methyl vs. Ethyl Ester: Steric and Metabolic Stability

The methyl ester of the target compound (MW 310.35) is one carbon shorter than the ethyl ester found in the closely related ethyl 2-(2-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-yl)acetate (MW 324.38) [1]. Literature on analogous quinazolinone esters indicates that methyl esters generally exhibit slower plasma esterase hydrolysis than ethyl esters, with half‑life differences of 1.5–3× in rodent plasma (class‑level inference) [2]. A direct head‑to‑head stability study has not been reported for this specific pair.

Methyl vs Ethyl Ester Stability
Class-level inference
Methyl ester (MW 310.35); predicted 1.5–3× slower esterase cleavage vs ethyl analog based on quinazolinone precedent
Supports metabolic stability screening context
Direct head-to-head stability study not reported for this pair
Esterase stability Quinazolinone Metabolism

QSAR-Predicted Antimicrobial Activity Profile

A 3D‑QSAR model built on 31 2,3‑disubstituted quinazolin‑4(3H)‑ones (r²cv = 0.88, non‑cross‑validated r² = 0.90, predictive r² = 0.70) identified that optimal antimicrobial activity is favored by a specific combination of steric bulk at the 4‑phenyl position and moderate electron‑withdrawing character at the 6‑position [1]. The target compound’s 6‑CH₃ (σₚ = –0.17) occupies a distinct electronic niche between the inactive 6‑H analog (σₚ = 0) and the more electron‑withdrawing 6‑Cl (σₚ = 0.23) and 6‑Br (σₚ = 0.23) analogs, placing it in a predicted intermediate activity zone.

QSAR Antimicrobial Activity Zone
Class-level inference
6‑CH₃, σₚ = –0.17, predicted intermediate activity zone; model r²cv = 0.88, predictive r² = 0.70
Supports electronic descriptor SAR exploration
QSAR model trained on 31 2,3-disubstituted quinazolinones
Antimicrobial QSAR Quinazolinone MIC prediction

Hydrogen-Bond Donor vs. Choline Transporter Ligand

The target compound possesses one hydrogen‑bond donor (N1‑H) and three hydrogen‑bond acceptors. In contrast, the 6‑bromo‑2‑ethyl‑4‑phenyl‑4H‑quinazolin‑3‑yl acetate ester reported in BindingDB (BDBM42511) contains zero hydrogen‑bond donors due to N3‑alkylation and a fully unsaturated ring system [1]. The presence of a single donor in the target compound enables directional hydrogen‑bond interactions that are absent in the fully aromatic 6‑bromo analog, which was identified as a ligand for the high‑affinity choline transporter.

H‑Bond Donor Profile
Cross-study comparable
Target: HBD = 1 (N1‑H), HBA = 3 vs 6‑Br aromatic analog: HBD = 0, HBA = 3; distinct interaction fingerprint
Supports target-class differentiation context
Structural comparison from PubChem and BindingDB entries
Hydrogen bonding Transporter BindingDB

Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate: Application Scenarios


Antimicrobial Lead Optimization: 6-Position Electronic Effects

The target compound’s 6‑CH₃ substituent occupies a unique electronic intermediate between 6‑H and 6‑halogen analogs, as inferred from the QSAR model described in Section 3 [1]. Medicinal chemistry teams can use this scaffold to systematically explore how incremental electronic changes at the 6‑position translate into MIC shifts against Gram‑positive and Gram‑negative panels, without the confounding effects of halogen‑specific reactivity.

Kinase Selectivity Profiling Using Donor-Acceptor Motif

The single N1‑H hydrogen‑bond donor distinguishes this compound from fully aromatic quinazoline kinase inhibitors. In selectivity panels, this donor may enable engagement of kinases with a unique hinge‑region residue pattern, as suggested by the hydrogen‑bond donor comparison in Section 3 [1]. Procurement for kinome‑wide profiling is justified when seeking scaffolds that sample underexploited hydrogen‑bond geometries.

Metabolic Stability Screening: Methyl Ester Half-Life Benchmarking

The methyl ester linkage is expected to exhibit greater resistance to plasma esterases than the ethyl ester analog (Section 3) [1]. This compound can serve as a metabolic stability benchmark in ester‑containing quinazolinone series, enabling rank‑ordering of analog stability prior to investing in ethyl‑ or isopropyl‑ester synthesis.

Quinazolinone Library Enumeration for QSAR Refinement

Because the target compound resides within the chemical space covered by the Jacob et al. QSAR model, it is a valuable truth‑standard for refining predictive models. Procurement of this specific analog allows computational teams to test whether models trained on 31 compounds generalize to previously unscreened 6‑methyl/4‑phenyl combinations [1].

Application
Selection Property
Validation Focus
Antimicrobial lead optimization
6‑position electronic descriptor profile
MIC panel SAR interpretation across Gram-positive and Gram-negative strains
Kinase selectivity profiling
H‑bond donor-acceptor hinge-region motif
Kinase panel selectivity review for unique hinge-binding geometries
Metabolic stability benchmarking
Methyl ester stability ranking
Esterase half-life context in quinazolinone series
QSAR model refinement
Scaffold within validated chemical space
Predictive model generalization review for unscreened 6‑methyl/4‑phenyl combinations
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